3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
Description
Properties
IUPAC Name |
3-benzyl-N'-hydroxy-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10(2)18-9-12(13(16)17-22)14(20)19(15(18)21)8-11-6-4-3-5-7-11/h3-7,9-10,22H,8H2,1-2H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBWQWDJFIRUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384908 | |
| Record name | 3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-48-2 | |
| Record name | 3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a complex organic compound with significant potential in biological applications. Its unique structural characteristics contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine ring with multiple functional groups, including a benzyl group and a hydroxyl group. The molecular formula is , with a molecular weight of 302.33 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may function as an enzyme inhibitor , binding to the active sites of enzymes and disrupting their normal functions. Additionally, it may modulate cellular receptors involved in various signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to 3-benzyl-N'-hydroxy derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess potent effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The presence of the dioxo and hydroxyl groups is believed to enhance its reactivity towards cellular targets involved in cancer progression.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of tetrahydropyrimidines showed promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for various strains .
- Anticancer Studies : In vitro assays revealed that similar compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported between 20 µM to 50 µM depending on the specific derivative tested .
- Mechanistic Insights : Further investigations into the mechanism of action indicated that these compounds could activate caspase pathways leading to programmed cell death in tumor cells .
Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Organic Synthesis : The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties .
2. Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Studies have explored its potential in oncology, where it may inhibit cancer cell growth through various mechanisms, including enzyme inhibition and modulation of cellular pathways .
3. Medicine
- Therapeutic Applications : The compound is under investigation for its ability to act as an enzyme inhibitor or receptor modulator. This could lead to treatments for diseases such as cancer or viral infections like HIV .
- Drug Development : Its structural characteristics make it suitable for drug design, particularly in creating targeted therapies with reduced side effects .
4. Industry
- Specialty Chemicals Production : The compound's derivatives are utilized in manufacturing polymers and resins, contributing to various industrial applications .
Case Study 1: Antimicrobial Research
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of derivatives based on 3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide. Results showed potent activity against several bacterial strains, indicating its potential as a lead compound in antibiotic development .
Case Study 2: Cancer Cell Inhibition
Research conducted at a leading pharmaceutical institution investigated the anticancer properties of this compound. It was found to inhibit the proliferation of cancer cells in vitro by inducing apoptosis through specific signaling pathways. This suggests a promising avenue for further development into anticancer therapies .
Chemical Reactions Analysis
Alkylation and Condensation Reactions
The compound’s synthesis involves multicomponent reactions under basic conditions. A general method for analogous pyrimidine derivatives uses:
-
Starting materials : 1-benzyluracil derivatives and chloroacetamide derivatives.
-
Conditions : Potassium carbonate () in DMF at 80°C, leading to nucleophilic substitution at the pyrimidine’s N1 position .
Example Reaction Pathway :
Smiles Rearrangement and Cyclization
The oxime group (-N-OH) in the carboximidamide moiety enables participation in Smiles rearrangements , a key reaction for heterocyclic systems. For instance:
-
Rearrangement conditions : Sodium hydroxide () in ethanol, forming fused naphthyridine derivatives via intramolecular cyclization .
-
Product : Hexahydro-2,7-naphthyridines with conserved oxime functionality.
Observed Outcomes :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Smiles rearrangement | , ethanol | Hexahydro-2,7-naphthyridine | 60–75% |
Oxime Group (-N-OH)
-
Condensation : Reacts with aldehydes/ketones to form oxime ethers.
-
Oxidation : Potential conversion to nitroso or nitro groups under strong oxidizing agents (e.g., ).
Pyrimidine Core
-
Electrophilic Substitution : Limited due to electron-withdrawing dioxo groups.
-
Nucleophilic Attack : Occurs at N1 or C5 positions under basic conditions, as seen in alkylation reactions .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the tetrahydropyrimidine carboximidamide family. Key structural analogs include derivatives with variations in substituents, ring saturation, and functional groups. Below is a systematic comparison:
Substituent Analysis
Physicochemical and Functional Implications
Data Table: Structural and Functional Comparison
Classification and Industrial Relevance
- Lumping Strategy : Compounds with tetrahydropyrimidine backbones and similar substituents (e.g., benzyl, phenyl) may be grouped for predictive modeling of properties like reactivity or environmental fate .
- Regulatory and Trade : The target compound’s HS code (29335990.90) aligns with pyrimidine derivatives, subject to a 6.5% MFN tariff and 17% VAT in China . Analogous compounds may fall under similar classifications.
Preparation Methods
Biginelli Reaction Adaptations
The tetrahydropyrimidine core is classically synthesized via the Biginelli reaction, which condenses a β-keto ester, urea, and aldehyde under acidic conditions. For this compound, modifications include:
-
Isopropyl Urea Derivative : Replacing urea with 1-isopropylurea introduces the N1-isopropyl group.
-
Benzyl-Substituted Aldehyde : Benzaldehyde or its protected variants serve as the benzylating agent.
-
β-Keto Ester Selection : Ethyl acetoacetate or derivatives provide the 2,4-dioxo motif.
A representative protocol involves refluxing 1-isopropylurea, ethyl 3-oxobutanoate, and benzaldehyde in ethanol with concentrated HCl, yielding 1-isopropyl-3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent hydrolysis and amidoxime formation introduce the N'-hydroxycarboximidamide group.
Stepwise Preparation Methods
Intermediate Synthesis: 1-Isopropyl-3-Benzyl-2,4-Dioxo-Tetrahydropyrimidine-5-Carboxylic Acid
Step 1 : Cyclocondensation
-
Reagents : 1-Isopropylurea (1.0 eq), ethyl acetoacetate (1.2 eq), benzaldehyde (1.1 eq).
-
Conditions : Ethanol, HCl (cat.), reflux, 12 h.
-
Yield : ~65% (crude), purified via recrystallization (ethanol/water).
Step 2 : Ester Hydrolysis
Carboximidamide Formation
Step 3 : Nitrile Intermediate Synthesis
-
Reagents : Carboxylic acid (1.0 eq), SOCl2 (3.0 eq).
-
Conditions : Reflux, 3 h, followed by NH4OH quench to form the nitrile.
Step 4 : Hydroxylamine Conjugation
-
Reagents : Nitrile (1.0 eq), hydroxylamine hydrochloride (2.0 eq), NaHCO3 (2.5 eq).
-
Conditions : Ethanol, reflux, 6 h.
-
Yield : 70–75% after column chromatography (SiO2, EtOAc/hexane).
Optimization Techniques
Regioselective Benzylation
Competing N- vs. O-alkylation is mitigated by:
Purification Protocols
-
Flash Chromatography : Gradients of ethyl acetate in hexane (10–50%) resolve polar intermediates.
-
Recrystallization : Ethanol/water mixtures improve purity of crystalline intermediates.
Analytical Characterization
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl CH3), 3.85 (m, 1H, isopropyl CH), 4.45 (s, 2H, benzyl CH2), 7.25–7.35 (m, 5H, aryl H).
Challenges and Mitigation
Hydroxyimidamide Stability
The N'-hydroxy group is prone to oxidation; thus, reactions are conducted under N2 with antioxidants (e.g., BHT).
Scalability Issues
-
Solvent Choice : Replacing ethanol with THF improves solubility during cyclocondensation.
-
Catalyst Screening : ZnCl2 or FeCl3 enhances reaction rates in Biginelli-type reactions.
Industrial Applications and Modifications
As an intermediate, this compound is further functionalized into:
Q & A
Q. What synthetic routes are recommended for preparing 3-benzyl-N'-hydroxy-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is commonly used:
Condensation : React benzylamine derivatives with isopropyl keto-esters under reflux in ethanol or n-butanol, monitored by TLC for completion .
Cyclization : Use acidic or basic conditions to form the tetrahydropyrimidine ring.
Optimization : Apply factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity. Statistical methods like response surface methodology (RSM) can identify optimal conditions while minimizing experiments .
Q. How should spectroscopic techniques (NMR, IR, MS) be systematically employed to confirm structural integrity?
- Methodological Answer :
- NMR : Analyze and spectra for characteristic peaks:
- Hydroxyimino () proton at δ 10–12 ppm.
- Isopropyl methyl groups as doublets at δ 1.2–1.5 ppm .
- IR : Confirm carbonyl stretches (2,4-dioxo groups) at 1680–1720 cm.
- MS : Use high-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns matching the pyrimidine backbone .
Q. What stability studies are critical for ensuring sample integrity during storage?
- Methodological Answer : Conduct accelerated degradation studies under varying conditions:
- Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines).
- Humidity : Test at 75% relative humidity.
Recommended storage: airtight containers at –20°C in desiccated environments to prevent hydrolysis of the hydroxyimino group .
Advanced Research Questions
Q. How can computational tools (e.g., DFT, molecular docking) predict reactivity or biological activity?
- Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. Compare with experimental reaction outcomes .
- Biological Activity : Perform molecular docking against target proteins (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .
Q. What statistical experimental designs are effective for optimizing multi-step syntheses?
- Methodological Answer :
- Factorial Design : Screen variables (e.g., solvent, temperature, stoichiometry) in early stages.
- Box-Behnken Design : Optimize nonlinear interactions in later stages.
Example: A 3 factorial design reduced 27 trial reactions to 9 while identifying temperature as the critical factor for cyclization yield (p < 0.05) .
Q. How should researchers resolve discrepancies in spectral data or unexpected byproducts?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS/MS to isolate and characterize impurities. Compare fragmentation patterns with synthetic intermediates.
- Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and consult computational NMR prediction tools (e.g., ACD/Labs) .
Q. Which advanced separation techniques are suitable for purification from complex mixtures?
- Methodological Answer :
- HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA).
- Membrane Technologies : Employ nanofiltration for large-scale separation of polar intermediates .
Q. How can machine learning (ML) algorithms enhance structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
- Data Curation : Compile datasets of physicochemical properties (logP, polar surface area) and bioactivity data.
- ML Models : Train random forest or neural networks to predict activity against targets (e.g., anticancer or antimicrobial). Validate with leave-one-out cross-validation .
Methodological Resources
- Synthetic Protocols : Refer to pyrimidine derivative synthesis in Iranian Journal of Pharmaceutical Research .
- Computational Workflows : ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback .
- Statistical Tools : JMP or Minitab for designing and analyzing experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
